molecular formula C22H27ClN2 B2982730 (E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217213-50-7

(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2982730
CAS No.: 1217213-50-7
M. Wt: 354.92
InChI Key: UBGHXDJCRRFSCH-CMBBICFISA-N
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Description

(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the heptyl group: The heptyl group can be introduced via alkylation using heptyl halides in the presence of a base such as potassium carbonate.

    Introduction of the styryl group: The styryl group can be introduced through a Heck reaction, where the benzimidazole derivative is reacted with styrene in the presence of a palladium catalyst.

    Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl or styryl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with new alkyl or aryl groups.

Scientific Research Applications

(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its benzimidazole core.

    Medicine: Explored for its potential as an anticancer agent, as benzimidazole derivatives have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    1-heptyl-2-phenyl-1H-benzo[d]imidazole hydrochloride: Similar structure but with a phenyl group instead of a styryl group.

    1-heptyl-2-vinyl-1H-benzo[d]imidazole hydrochloride: Similar structure but with a vinyl group instead of a styryl group.

    1-heptyl-2-ethyl-1H-benzo[d]imidazole hydrochloride: Similar structure but with an ethyl group instead of a styryl group.

Uniqueness

(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the heptyl and styryl groups, which can impart distinct chemical and biological properties. The styryl group, in particular, can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-heptyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2.ClH/c1-2-3-4-5-11-18-24-21-15-10-9-14-20(21)23-22(24)17-16-19-12-7-6-8-13-19;/h6-10,12-17H,2-5,11,18H2,1H3;1H/b17-16+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGHXDJCRRFSCH-CMBBICFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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